molecular formula C5H11Cl2N B13658072 3-Chloro-1-methylpyrrolidine hydrochloride

3-Chloro-1-methylpyrrolidine hydrochloride

Cat. No.: B13658072
M. Wt: 156.05 g/mol
InChI Key: SFAOIAREWGVSMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-1-methylpyrrolidine hydrochloride: is a chemical compound with the molecular formula C₅H₁₁Cl₂N . It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-1-methylpyrrolidine hydrochloride typically involves the chlorination of 1-methylpyrrolidine. This can be achieved using reagents such as thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, leading to efficient and scalable production .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-1-methylpyrrolidine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products Formed:

    Nucleophilic substitution: Products such as 3-azido-1-methylpyrrolidine or 3-thiocyanato-1-methylpyrrolidine.

    Oxidation: 3-Chloro-1-methylpyrrolidine N-oxide.

    Reduction: 1-Methylpyrrolidine.

Scientific Research Applications

3-Chloro-1-methylpyrrolidine hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Chloro-1-methylpyrrolidine hydrochloride involves its interaction with specific molecular targets. The chlorine atom can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different biological activities. The compound’s effects are mediated through its interactions with enzymes, receptors, or other biomolecules, influencing various biochemical pathways .

Comparison with Similar Compounds

Uniqueness: 3-Chloro-1-methylpyrrolidine hydrochloride is unique due to the presence of both a chlorine atom and a methyl group on the pyrrolidine ring.

Properties

Molecular Formula

C5H11Cl2N

Molecular Weight

156.05 g/mol

IUPAC Name

3-chloro-1-methylpyrrolidine;hydrochloride

InChI

InChI=1S/C5H10ClN.ClH/c1-7-3-2-5(6)4-7;/h5H,2-4H2,1H3;1H

InChI Key

SFAOIAREWGVSMF-UHFFFAOYSA-N

Canonical SMILES

CN1CCC(C1)Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.